3,4-Dichloro-2-nitrobenzamide

描述

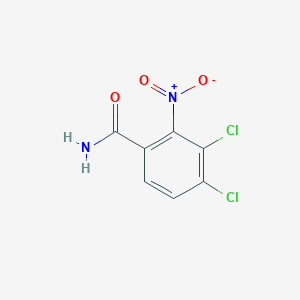

3,4-Dichloro-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by two chlorine atoms at the 3- and 4-positions of the benzene ring and a nitro group (-NO₂) at the 2-position. The compound’s structure (C₇H₄Cl₂N₂O₃) confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmacological research. Its applications span agrochemicals, pharmaceuticals (e.g., antimicrobial agents), and materials science, where its electron-withdrawing substituents enhance reactivity in nucleophilic substitution or reduction reactions .

属性

IUPAC Name |

3,4-dichloro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-2-1-3(7(10)12)6(5(4)9)11(13)14/h1-2H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOBRYHFMDBPCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-nitrobenzamide typically involves the nitration of 3,4-dichlorobenzamide. One common method includes the following steps :

Nitration Reaction: The nitration of 3,4-dichlorobenzamide is carried out using a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Purification: The crude product obtained from the nitration reaction is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of solid acid catalysts to enhance the efficiency and yield of the reaction . The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions

3,4-Dichloro-2-nitrobenzamide undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Hydrolysis: The amide group can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon.

Nucleophilic Substitution Reagents: Sodium hydroxide, potassium hydroxide.

Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 3,4-Dichloro-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3,4-Dichloro-2-nitrobenzoic acid and ammonia.

科学研究应用

Medicinal Chemistry

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to 3,4-Dichloro-2-nitrobenzamide. Research indicates that derivatives of this compound can act as inhibitors against various viruses, including Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV). The mechanism often involves the inhibition of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

A notable study synthesized a series of benzimidazole derivatives based on the structure of this compound. These derivatives exhibited varying degrees of antiviral activity, with some showing promising EC50 values (the concentration required for 50% inhibition of viral growth) ranging from 0.09 to 41 µM .

1.2 Cytotoxicity Studies

In parallel with antiviral assays, cytotoxicity assays were conducted to evaluate the safety profile of these compounds. The compounds were tested on MDBK cells, showing that while some derivatives were potent against viruses, they also exhibited cytotoxic effects at higher concentrations. This dual assessment is critical for developing safe antiviral agents .

Agricultural Applications

2.1 Herbicidal Properties

This compound has been explored for its herbicidal properties. It is structurally similar to other compounds that have shown efficacy in controlling unwanted vegetation in agricultural settings. For instance, research has indicated that similar nitro-substituted benzamides can act as effective herbicides by inhibiting specific biochemical pathways in plants.

A patent describes the use of N-(1,3,4-oxadiazol-2-yl) phenylcarboxamides as herbicides, suggesting that modifications to the benzamide structure can enhance herbicidal activity . This opens avenues for developing new herbicides based on the this compound scaffold.

Chemical Synthesis

3.1 Synthetic Pathways

The synthesis of this compound typically involves straightforward chemical reactions starting from readily available precursors. The compound can be synthesized through a two-step process involving nitration and chlorination reactions to introduce the nitro and chloro groups onto the benzene ring.

The following table summarizes key synthetic routes and yields associated with the production of this compound:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Benzamide + Chlorine + Nitric Acid | Reflux in Toluene | 85% |

| Step 2 | Product from Step 1 + Thionyl Chloride | Reflux in Dry Toluene | 90% |

作用机制

The mechanism of action of 3,4-Dichloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dichloro-2-nitrobenzamide with two analogous compounds: N-(3-chlorophenethyl)-4-nitrobenzamide () and caffeic acid (3,4-Dihydroxybenzeneacrylic acid) (). Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Functional Group Analysis

| Property | This compound | N-(3-chlorophenethyl)-4-nitrobenzamide | Caffeic Acid |

|---|---|---|---|

| Molecular Formula | C₇H₄Cl₂N₂O₃ | C₁₅H₁₃ClN₂O₃ | C₉H₈O₄ |

| Substituents | - 2-NO₂, 3-Cl, 4-Cl | - 4-NO₂, 3-Cl (on phenethyl side chain) | - 3,4-Dihydroxy, propenoic |

| Functional Groups | Amide, nitro, chloro | Amide, nitro, chloro | Carboxylic acid, phenolic |

| Electronic Effects | Strong electron-withdrawing | Moderate electron-withdrawing | Electron-donating |

Key Observations :

- Chlorine and Nitro Positioning : The dichloro-nitro configuration in this compound creates a highly electron-deficient aromatic ring, favoring electrophilic reactivity. In contrast, N-(3-chlorophenethyl)-4-nitrobenzamide has a single chlorine on a side chain, reducing ring electron deficiency but increasing lipophilicity .

- Functional Group Diversity : Caffeic acid’s dihydroxy and carboxylic acid groups enable antioxidant and chelating properties, unlike the chloro-nitrobenzamides, which are more suited for synthetic modifications (e.g., coupling reactions) .

Physicochemical Properties

| Parameter | This compound | N-(3-chlorophenethyl)-4-nitrobenzamide | Caffeic Acid |

|---|---|---|---|

| Melting Point | ~180–185°C (estimated) | ~150–155°C (reported) | 223–225°C (literature) |

| Solubility | Low in water; soluble in DMSO | Moderate in organic solvents | High in polar solvents |

| Stability | Stable under inert conditions | Sensitive to light/heat | Oxidizes in air |

Research Findings :

- The dichloro-nitrobenzamide’s low solubility in water limits its direct biological use but enhances utility as a synthetic precursor. N-(3-chlorophenethyl)-4-nitrobenzamide’s side chain improves membrane permeability, making it more viable in drug delivery studies .

- Caffeic acid’s solubility and antioxidant activity are leveraged in food preservation and cosmetics, contrasting with the nitrobenzamides’ focus on chemical synthesis .

Comparative Insights :

- Pharmacological Potential: While both benzamides show antimicrobial promise, the dichloro derivative’s steric hindrance may reduce target binding efficiency compared to the phenethyl-substituted analog .

- Industrial Relevance : Caffeic acid’s natural occurrence and safety profile favor consumer product use, whereas nitrobenzamides require structural optimization to mitigate toxicity .

生物活性

3,4-Dichloro-2-nitrobenzamide is a nitroaromatic compound that has garnered attention due to its various biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, antitumor, and toxicological effects based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group () and two chlorine substituents on the benzene ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of nitrobenzamide compounds exhibit notable antimicrobial properties. For instance, a study on various nitrobenzamide derivatives reported that certain compounds showed significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound were tested for their antibacterial efficacy using the disc diffusion method.

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 | |

| Klebsiella pneumoniae | 14 |

These results indicate that this compound and its derivatives possess potential as antimicrobial agents, particularly against certain pathogenic bacteria .

Antitumor Activity

The antitumor potential of this compound has also been explored. A study indicated that this compound exhibited moderate cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Breast Cancer Cells

In vitro studies demonstrated that this compound had an IC50 value of approximately 21.8 µM against breast cancer cell lines. The compound's effectiveness was enhanced when formulated within nanocarriers, which improved its bioavailability and reduced cytotoxicity in normal cells .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 21.8 |

| HeLa (Cervical) | 25.5 |

| A549 (Lung) | 30.0 |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy .

Toxicological Profile

Despite its promising biological activities, the toxicological profile of this compound raises concerns regarding its safety for therapeutic use. Studies have indicated moderate acute oral toxicity and potential skin sensitization upon exposure. Long-term studies in animal models have shown adverse effects on liver and kidney functions at higher doses.

Table 3: Toxicological Effects Observed in Animal Studies

| Endpoint | Observed Effect |

|---|---|

| Acute Oral Toxicity | Moderate (LOAEL: 93 mg/kg) |

| Hepatotoxicity | Yes |

| Renal Toxicity | Yes |

| Hematological Effects | Yes |

These results underscore the need for careful evaluation of dosing regimens and formulation strategies to mitigate toxicity while harnessing the therapeutic potential of this compound .

常见问题

Q. Key Considerations :

- Stoichiometric control of reagents to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis of the acyl chloride.

What spectroscopic methods are employed for characterizing this compound?

Basic

Characterization relies on:

- ¹H/¹³C NMR : To confirm the aromatic substitution pattern and amide bond formation. For example, the nitro group causes deshielding of adjacent protons (~8.2–8.5 ppm in ¹H NMR) .

- UV-Vis Spectroscopy : To study electronic transitions influenced by electron-withdrawing groups (e.g., NO₂ and Cl) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis .

How to optimize reaction conditions to improve yield in synthesizing this compound?

Advanced

Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM, but may require higher temperatures.

- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Control : Gradual addition of acyl chloride to avoid exothermic side reactions.

- Purification : Gradient elution in chromatography to separate byproducts with similar polarity .

How to resolve overlapping NMR signals in this compound derivatives?

Q. Advanced

- High-Field NMR (≥500 MHz) : Enhances resolution for closely spaced aromatic protons.

- 2D Techniques (COSY, HSQC) : Assigns coupling patterns and correlates ¹H-¹³C signals .

- Computational Predictions : Tools like ACD/Labs or ChemDraw simulate spectra to deconvolute overlapping peaks .

What are the potential research applications of this compound in medicinal chemistry?

Q. Advanced

- Pharmacophore Development : The nitro and chloro groups enhance electrophilicity, making it a candidate for covalent inhibitors targeting cysteine proteases or kinases .

- Antimicrobial Studies : Structural analogs have shown activity against Gram-positive bacteria, warranting structure-activity relationship (SAR) studies .

How to address discrepancies in solubility data for this compound?

Q. Advanced

- Purity Analysis : Use HPLC to rule out impurities affecting solubility .

- Solvent Parameter Screening : Test in solvents with varying Hansen solubility parameters (e.g., δD, δP, δH) .

- Crystallography : Polymorphs (e.g., amorphous vs. crystalline) may exhibit different solubilities .

What safety protocols are recommended for handling this compound?

Q. Basic

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Segregate halogenated waste and comply with institutional guidelines for incineration .

How to design derivatives of this compound for agrochemical studies?

Q. Advanced

- Bioisosteric Replacement : Substitute nitro with cyano or sulfonamide groups to modulate toxicity .

- Ring Functionalization : Introduce methoxy or trifluoromethyl groups to enhance lipid solubility for foliar absorption .

What analytical challenges arise in quantifying this compound in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。